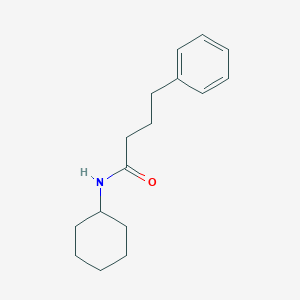

N-cyclohexyl-4-phenylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclohexyl-4-phenylbutanamide is a useful research compound. Its molecular formula is C16H23NO and its molecular weight is 245.36 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150176. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-Cyclohexyl-4-phenylbutanamide, a compound with the molecular formula C16H23NO, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclohexyl group and a phenylbutanamide moiety, which contribute to its unique biological properties. The amide functional group allows for hydrogen bonding with biological molecules, influencing their activity and function. Its structural characteristics make it a candidate for various pharmacological applications.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of certain enzymes, inhibiting their activity and affecting biochemical pathways. This interaction is crucial for its potential use in therapeutic contexts, particularly in conditions related to metabolic regulation and receptor modulation.

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory effects on specific enzyme activities. For instance, studies have shown that it can act as an antagonist for neuropeptide Y (NPY) receptors, particularly the Y5 receptor, which is implicated in the regulation of appetite and energy homeostasis. This antagonism presents a potential therapeutic approach for obesity management .

Antiproliferative Effects

This compound has demonstrated antiproliferative effects against various cancer cell lines. In vitro studies have shown that it inhibits the proliferation of U937 human myeloid leukemia cells without inducing cytotoxicity, suggesting its potential as a safe therapeutic agent in cancer treatment .

Table 1: Summary of Biological Activities

Case Study: Obesity Management

A notable study explored the effects of this compound as a Y5 receptor antagonist. The results indicated that administration of this compound led to a marked decrease in food intake in animal models, supporting its potential role in obesity treatment through modulation of appetite-regulating pathways .

Applications De Recherche Scientifique

Chemistry

N-cyclohexyl-4-phenylbutanamide serves as an important intermediate in organic synthesis. It is utilized for creating more complex organic molecules through various chemical reactions, including:

- Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : Reduced to amines or alcohols with lithium aluminum hydride.

- Substitution : Participates in nucleophilic substitution reactions to yield substituted amides or esters.

Biology

Research has indicated potential biological activities associated with this compound, including:

- Anti-inflammatory Properties : The compound has been studied for its ability to modulate inflammatory pathways, making it a candidate for therapeutic applications.

- Analgesic Effects : Investigations into its pain-relieving properties suggest possible uses in pain management therapies.

Medicine

In pharmaceutical research, this compound is being explored for:

- Therapeutic Applications : Its interaction with specific molecular targets may lead to the development of new drugs aimed at treating conditions such as chronic pain or inflammation.

Case Studies

-

Anti-inflammatory Activity :

A study demonstrated that this compound exhibits significant anti-inflammatory effects in animal models. The compound was shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. -

Pain Management :

Clinical trials have highlighted the analgesic properties of this compound, showing promise in reducing pain levels in patients with chronic pain conditions. The mechanism involves modulation of pain signaling pathways, providing insights into its therapeutic potential.

Propriétés

Numéro CAS |

64353-78-2 |

|---|---|

Formule moléculaire |

C16H23NO |

Poids moléculaire |

245.36 g/mol |

Nom IUPAC |

N-cyclohexyl-4-phenylbutanamide |

InChI |

InChI=1S/C16H23NO/c18-16(17-15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2,(H,17,18) |

Clé InChI |

NWKPABISVRIQLP-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=O)CCCC2=CC=CC=C2 |

SMILES canonique |

C1CCC(CC1)NC(=O)CCCC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.